Volatility and Vapor Pressure Advantage of Sn[N(SiMe3)2]2 over Common Sn(II) ALD/CVD Precursors
Bis[bis(trimethylsilyl)amino]tin(II) exhibits a boiling point of 112 °C at 0.05 mmHg, corresponding to significantly higher volatility compared to the widely used Sn(II) precursor bis(acetylacetonato)tin(II), Sn(acac)2, which has a boiling point of 110 °C at a higher pressure of 0.1 mmHg . This difference indicates that Sn[N(SiMe3)2]2 can be delivered in the vapor phase at lower source temperatures or with higher mass transport rates under equivalent thermal budgets, a critical parameter for optimizing ALD and CVD process windows [1].
| Evidence Dimension | Volatility (boiling point at reduced pressure) |
|---|---|
| Target Compound Data | 112 °C at 0.05 mmHg |
| Comparator Or Baseline | Sn(acac)2: 110 °C at 0.1 mmHg |
| Quantified Difference | Sn[N(SiMe3)2]2 boils at a similar temperature but at half the pressure (0.05 mmHg vs. 0.1 mmHg), indicating approximately twofold higher volatility. |
| Conditions | Distillation under reduced pressure as reported in vendor technical datasheets and literature compilations |
Why This Matters
Higher volatility at lower pressure enables lower deposition temperatures and broader ALD windows, reducing thermal budget and improving compatibility with temperature-sensitive substrates.
- [1] Patent: Raw material for forming thin film by atomic layer deposition method, method of producing thin film, and alkoxide compound. US Patent 11,623,935, 2023. View Source
